molecular formula C5H3ClIN3O2 B3027815 5-Chloro-6-iodo-3-nitropyridin-2-amine CAS No. 1394373-21-7

5-Chloro-6-iodo-3-nitropyridin-2-amine

Cat. No.: B3027815
CAS No.: 1394373-21-7
M. Wt: 299.45
InChI Key: ONUNNXNTWARSMR-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3ClIN3O2 and a molecular weight of 299.45 g/mol . This compound is characterized by the presence of chlorine, iodine, and nitro groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 5-Chloro-6-iodo-3-nitropyridin-2-amine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the nitration of 2-amino-5-chloropyridine followed by iodination. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5-Chloro-6-iodo-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-Chloro-6-iodo-3-nitropyridin-2-amine is used in a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential for therapeutic applications, particularly in the development of kinase inhibitors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-iodo-3-nitropyridin-2-amine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways. The molecular targets and pathways involved can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

5-Chloro-6-iodo-3-nitropyridin-2-amine can be compared with other similar compounds such as:

    6-Chloro-5-iodo-3-nitropyridin-2-amine: This compound has a similar structure but with the positions of the chlorine and iodine atoms reversed.

    2-Amino-6-chloro-3-nitropyridine: This compound lacks the iodine atom but shares the nitro and chlorine groups.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.

Properties

IUPAC Name

5-chloro-6-iodo-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUNNXNTWARSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)I)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201282786
Record name 5-Chloro-6-iodo-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394373-21-7
Record name 5-Chloro-6-iodo-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394373-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-iodo-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201282786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5,6-dichloro-3-nitropyridin-2-amine (15 g, 72.1 mmol) in AcOH (70 mL) was added sodium iodide (43.2 g 149.9 mmol). The mixture was stirred at 90° C. for 2 h, cooled to rt, diluted with water (70 mL) and filtered. The solid residue was washed with water, and then dried under vacuum to afford the desired product as a pale yellow solid, which was used in the next step without further purification. LC-MS: calculated for C5H3ClIN3O2 299.45, observed m/e: 299.94 (M+H)+ (Rt 2.18/5 min).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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